molecular formula C10H12ClN5O4 B7795905 2-Amino-6-chloropurine riboside CAS No. 34793-10-7

2-Amino-6-chloropurine riboside

Cat. No.: B7795905
CAS No.: 34793-10-7
M. Wt: 301.69 g/mol
InChI Key: TXWHPSZYRUHEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Synonyms

The compound is identified by several names in scientific literature and chemical catalogs, which reflects its structure from different terminological perspectives. nih.gov The consistent use of these synonyms is crucial for accurate information retrieval in research databases.

This is a common and widely used synonym, highlighting its relationship to guanosine (B1672433). chemimpex.comnih.gov

Similar to 6-Chloroguanosine, this name emphasizes the constituent parts of the molecule: the 6-chloroguanine base attached to a ribose sugar. nih.govfishersci.com

This name provides a more systematic description of the chemical structure, specifying the attachment of the beta-D-ribofuranosyl ring to the N9 position of the 2-amino-6-chloropurine (B14584) heterocycle. nih.govfishersci.com

This synonym explicitly names the purine (B94841) base and its connection to the ribose moiety at the 9-position. nih.gov

Table 1: Chemical Properties of 2-Amino-6-chloropurine Riboside

Property Value Source(s)
IUPAC Name (2R,3R,4S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol nih.gov
Molecular Formula C₁₀H₁₂ClN₅O₄ chemimpex.comnih.govfishersci.com
Molecular Weight 301.69 g/mol nih.govfishersci.com
CAS Number 2004-07-1 chemimpex.comnih.govfishersci.com
Canonical SMILES C1=NC2=C(N1[C@H]3C@@HCO)O)O)N=C(N=C2Cl)N nih.gov
InChI Key TXWHPSZYRUHEGT-UUOKFMHZSA-N nih.gov
Appearance White to almost white powder or crystalline powder chemimpex.comtcichemicals.com

Historical Context of Research on Purine Nucleoside Analogs

The study of purine nucleoside analogs is a significant subfield of medicinal chemistry that emerged from the broader investigation of antimetabolites. wikipedia.org Purine analogues are compounds designed to mimic natural purines, such as adenine (B156593) and guanine (B1146940), thereby interfering with the synthesis and function of DNA and RNA. wikipedia.orgtaylorandfrancis.com This line of research gained momentum in the mid-20th century, leading to the development of thiopurines like mercaptopurine and thioguanine, which became foundational treatments for various forms of cancer. wikipedia.orgnih.gov

The therapeutic success of these early compounds spurred further exploration into modifying both the purine base and the sugar moiety. nih.gov Researchers began synthesizing a vast number of analogs, including adenosine (B11128) analogs like cladribine (B1669150) and fludarabine, which have proven effective against hematological malignancies such as hairy cell leukemia and chronic lymphocytic leukemia. wikipedia.orgnih.gov The discovery that halogenated nucleosides possess potent biological activities also became a key area of interest. nih.gov The introduction of atoms like chlorine or fluorine into the purine ring created compounds with altered electronic properties and reactivity, often leading to enhanced therapeutic potential or utility as research tools. nih.govnih.gov It is within this rich historical context of developing purine antimetabolites for cancer and antiviral therapies that the synthesis and application of intermediates like this compound became scientifically valuable. wikipedia.orgnih.govnih.gov

Significance in Nucleoside Chemistry and Biological Systems

The primary significance of this compound lies in its role as a versatile synthetic intermediate. tcichemicals.com The chlorine atom at the 6-position of the purine ring is a reactive leaving group, allowing for nucleophilic substitution reactions. This property enables chemists to readily synthesize a wide range of guanosine derivatives by introducing various functional groups at this position. tcichemicals.comfiu.edu For example, it serves as a precursor for the synthesis of biologically important compounds such as 6-thioguanosine (B559654) and 6-selenoguanosine. tcichemicals.com It is also used to prepare other derivatives, including 2-amino-6-ethoxypurine riboside, through treatment with nucleophiles like sodium ethoxide. tcichemicals.com

In biological systems, this compound and its derivatives are valuable tools for research. The compound is utilized in biochemical assays to study enzyme activity and metabolic pathways. chemimpex.com Its structural similarity to natural nucleosides allows it to be used in RNA studies as a building block in RNA synthesis, helping researchers to probe RNA structure and function. chemimpex.com The unique chemical properties of the 6-chloropurine (B14466) moiety make it a valuable scaffold in drug design, particularly for therapeutics targeting nucleic acids. chemimpex.comnih.gov The electrophilic character of the C6-Cl bond is considered a key feature, as it can potentially form covalent bonds with target enzymes, leading to irreversible inhibition, a desirable trait in some therapeutic contexts. nih.gov This reactivity and versatility secure the compound's importance in the ongoing development of novel antiviral and anticancer agents. chemimpex.comchemimpex.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
6-Chloroguanosine
6-Chloroguanine Riboside
6-Chloro-9-(beta-D-ribofuranosyl)-9H-purin-2-amine
2-Amino-6-chloropurine-9-riboside
Guanosine
Adenine
Guanine
Mercaptopurine
Thioguanine
Cladribine
Fludarabine
6-Thioguanosine
6-Selenoguanosine

Crucial Intermediate in Guanine Nucleoside Analog Synthesis

A primary role of this compound in research is its function as a key synthetic intermediate for producing various guanine nucleoside derivatives. tcichemicals.com The chlorine atom at the C6 position is a reactive site, readily displaced by a range of nucleophiles, which allows for the introduction of different functional groups to create novel analogs. tcichemicals.com This reactivity is fundamental to its utility in medicinal chemistry and drug discovery.

For instance, it is a precursor in the synthesis of biologically active molecules such as 6-thioguanosine and 6-selenoguanosine, which are prepared through reactions with sodium thiosulfate (B1220275) or potassium selenosulfate, respectively. tcichemicals.com It can also be converted into 2-amino-6-ethoxypurine riboside and 2-amino-N6-amino-N6-methyladenosine by treatment with sodium ethoxide or methylhydrazine. tcichemicals.com Furthermore, enzymatic methods utilize this compound; for example, it can be incubated with adenosine deaminase in ¹⁸O-labeled water to produce [6-¹⁸O]guanosine. tcichemicals.com The synthesis of various 6-substituted purines from 2-amino-6-chloropurine highlights its importance in generating compounds with potential biological activities, including those investigated for antifungal properties. redalyc.org The base form, 2-amino-6-chloropurine, is itself synthesized from guanine and serves as a critical starting material for these subsequent riboside modifications. researchgate.netnih.gov

Table 2: Examples of Guanine Nucleoside Analogs Synthesized from this compound

Starting MaterialReagent(s)ProductResearch ApplicationReference
This compoundSodium thiosulfate6-ThioguanosineNucleoside derivative synthesis tcichemicals.com
This compoundPotassium selenosulfate6-SelenoguanosineNucleoside derivative synthesis tcichemicals.com
This compoundSodium ethoxide2-Amino-6-ethoxypurine ribosideSynthesis of 6-substituted purines tcichemicals.com
This compoundMethylhydrazine2-amino-N6-amino-N6-methyladenosineSynthesis of anti-malarial compounds tcichemicals.com
This compoundAdenosine deaminase, (¹⁸O)-water[6-¹⁸O]GuanosineEnzymatic synthesis of labeled nucleosides tcichemicals.com

Building Block in RNA Synthesis and Genetic Research

The structural analogy of this compound to natural nucleosides enables its use as a building block in the synthesis of modified RNA strands. chemimpex.com Its incorporation into RNA allows researchers to probe and understand RNA structure, function, and its role in genetic processes. chemimpex.com By introducing this analog, scientists can study the effects of specific modifications on RNA stability, folding, and interactions with other molecules, such as proteins.

Modified nucleotides derived from this compound, such as 2,6-diaminopurine (B158960) riboside, are valuable tools for investigating the thermodynamic stability of nucleic acid duplexes. nih.govnih.gov The 2-amino group of 2,6-diaminopurine allows for the formation of a third hydrogen bond with uridine (B1682114), which can enhance the stability of RNA duplexes. nih.govnih.gov This property is particularly useful in various RNA-based studies and technologies, including microarrays. nih.govnih.gov The ability to synthesize oligonucleotides with specific modifications using analogs derived from this compound is crucial for advancing our understanding of gene function and regulation. chemimpex.comnih.gov

Valuable Nucleoside Analog in Biochemical Research and Pharmaceutical Applications

This compound and its derivatives are valuable tools in biochemical research and have significant potential in pharmaceutical applications. chemimpex.comchemimpex.com They are frequently used in assays to study enzyme activity, helping to elucidate metabolic pathways. chemimpex.com The compound itself is investigated for its therapeutic properties, particularly in the development of antiviral and anticancer agents. chemimpex.comimmunomart.comchemimpex.com

Its structural similarity to natural nucleosides allows it to interfere with nucleic acid synthesis, which is a key mechanism for its potential therapeutic effects. chemimpex.comchemimpex.com For example, purine nucleoside analogs have demonstrated broad antitumor activity against indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis. immunomart.commedchemexpress.com Research has shown that the 6-chloropurine moiety is important for anti-SARS-CoV activity, though the addition of a 2-amino group (as in this compound) was found to be unfavorable for activity against that specific virus. nih.gov Nevertheless, other derivatives have shown promise. For instance, 2-amino-N6-substituted purine analogues have been reported as active anti-malarial compounds. tcichemicals.com The compound also serves as a critical tool in the synthesis of modified nucleotides for the development of novel RNA-based therapeutics. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWHPSZYRUHEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942041
Record name 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34793-10-7, 2004-07-1
Record name NSC125627
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608637
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 2 Amino 6 Chloropurine Riboside and Its Analogs

Chemical Synthesis Methodologies

The primary approaches to synthesizing 2-amino-6-chloropurine (B14584) riboside involve the modification of purine (B94841) derivatives. These methods focus on the efficient introduction of the chlorine atom at the C6 position and subsequent reactions to generate a diverse range of analogs.

Preparation Routes from Purine Derivatives

The conversion of guanine (B1146940) derivatives to 2-amino-6-chloropurine riboside is a fundamental transformation in purine chemistry. Several methods have been developed to achieve this chlorination, each with its own set of advantages and reaction conditions.

Direct chlorination of guanine or its riboside counterpart, guanosine (B1672433), presents a straightforward route to the desired product. However, the low solubility of guanine can result in low product yields, making it less suitable for large-scale industrial production. google.com A common method involves reacting guanine with a chlorinating agent like phosphorus oxychloride. researchgate.net To improve yields, modifications such as using acylated guanine derivatives have been explored. google.com For instance, 2-formylamino-6-chloropurine (B3348023) can be hydrolyzed to yield 2-amino-6-chloropurine. google.com

Starting MaterialChlorinating AgentKey ConditionsOutcome
GuaninePhosphorus oxychlorideDirect reactionLow yield due to solubility issues google.com
Diacetyl guaninePhosphorus oxychlorideIn acetonitrile (B52724) with triethylamine (B128534) and methyltriethylammonium chlorideImproved yield of 2-amino-6-chloropurine google.comchemicalbook.com
2-Formylamino-6-chloropurine-HydrolysisYields 2-amino-6-chloropurine google.com

To enhance the efficiency of the chlorination reaction, base-catalyzed methods employing phase transfer catalysts have been developed. Methyltriethylammonium chloride (TEMAC) is a notable example of such a catalyst. google.comchemicalbook.com The process typically involves reacting a diacylated guanine derivative, such as diacetyl guanine, with a chlorinating agent like phosphorus oxychloride in the presence of TEMAC and a base like triethylamine in a solvent such as acetonitrile. google.comchemicalbook.com This approach facilitates the reaction between the sparingly soluble purine and the chlorinating agent, leading to higher yields of 2-amino-6-chloropurine after hydrolysis. google.com

Guanine DerivativeChlorinating AgentCatalystBaseSolventProduct
Diacetyl guaninePhosphorus oxychlorideMethyltriethylammonium chloride (TEMAC)TriethylamineAcetonitrile2-Amino-6-chloropurine google.comchemicalbook.com

Phase transfer catalysis offers a powerful tool for overcoming solubility issues in multiphase reaction systems. While direct evidence for the use of PEG-2000 in the synthesis of this compound is not extensively documented in the provided search results, the principle of phase transfer catalysis is well-established in purine chemistry. google.com For example, tetraethylammonium (B1195904) chloride has been used as a phase transfer catalyst for the chlorination of guanine. google.com In a related context, a polyethylene (B3416737) glycol (PEG) bound Rh catalyst has been successfully used in a mixture of PEG-2000 and water for asymmetric transfer hydrogenation, demonstrating the utility of PEG as a reaction medium and catalyst support. nih.gov This suggests the potential applicability of PEG-based catalysts in the synthesis of purine derivatives.

Derivatization and Modification at the Purine Moiety

The chlorine atom at the C6 position of this compound is highly susceptible to nucleophilic attack, making it an excellent leaving group for the synthesis of a wide array of 6-substituted purine analogs. fiu.edu

The versatile reactivity of the 6-chloro group allows for the introduction of various functionalities by reacting this compound with different nucleophiles. fiu.edu

Amines: Treatment with various amines, often at elevated temperatures, leads to the formation of N6-substituted 2-aminopurine (B61359) riboside derivatives. fiu.eduresearchgate.net For example, reaction with methylhydrazine yields 2-amino-N6-amino-N6-methyladenosine. tcichemicals.com Microwave irradiation has also been shown to be an efficient method for the amination of 6-chloropurine (B14466) derivatives. researchgate.net

Thiols: Reaction with sodium thiosulfate (B1220275) or other thiol-containing reagents can produce 6-thio analogs like 6-thioguanosine (B559654). tcichemicals.com Similarly, treatment with sodium methanethiolate (B1210775) can yield 6-methylthiopurine derivatives. researchgate.net

Alkoxides: The displacement of the chlorine atom by alkoxides, such as sodium ethoxide, results in the formation of 6-alkoxy-2-aminopurine ribosides. tcichemicals.comresearchgate.net This reaction is a common strategy for synthesizing compounds with potential biological activity. fiu.eduresearchgate.net

Table of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AminesMethylhydrazine, various aminesN6-substituted 2-aminopurine ribosides tcichemicals.comfiu.edu
ThiolsSodium thiosulfate, Sodium methanethiolate6-thio and 6-alkylthio-2-aminopurine ribosides tcichemicals.comresearchgate.net
AlkoxidesSodium ethoxide6-alkoxy-2-aminopurine ribosides tcichemicals.comresearchgate.net
Synthesis of 2,6-Disubstituted Purine Derivatives

The versatile precursor, this compound, serves as a key starting material for the synthesis of various 2,6-disubstituted purine derivatives. The chlorine atom at the C6 position is amenable to nucleophilic displacement, allowing for the introduction of a wide array of substituents. fiu.eduredalyc.org

A common strategy involves the reaction of this compound with various nucleophiles. For instance, treatment with sodium alkoxides or thioalkoxides leads to the formation of 2-amino-6-alkoxy and 2-amino-6-alkylthio derivatives, respectively. fiu.edu Similarly, reaction with amines at elevated temperatures yields the corresponding N6-substituted-2-aminopurine ribosides. fiu.eduredalyc.org The 2-amino-6-fluoro derivative can be obtained by displacement of the chloride with fluoride (B91410) ions. fiu.edu

These 2,6-disubstituted purine nucleosides have been investigated for their biological activities. For example, several 2-amino-6-(substituted)purine 2',3'-dideoxynucleosides have demonstrated significant anti-hepatitis B virus (HBV) activity. fiu.edu

Starting MaterialReagentProductReference
This compoundSodium alkoxides2-Amino-6-alkoxypurine riboside fiu.edu
This compoundSodium thioalkoxides2-Amino-6-alkylthiopurine riboside fiu.edu
This compoundAminesN6-Substituted-2-aminopurine riboside fiu.eduredalyc.org
This compoundFluoride ions2-Amino-6-fluoropurine riboside fiu.edu
Formation of 2-Amino-6-azidopurine Riboside

The synthesis of 2-amino-6-azidopurine riboside from its 6-chloro precursor represents a key transformation in the generation of further derivatives. This is typically achieved by treating this compound with sodium azide (B81097) in a suitable solvent such as dimethylformamide (DMF) at an elevated temperature. fiu.edu The resulting 6-azido derivative is a versatile intermediate that can be subsequently reduced to form 2,6-diaminopurine (B158960) riboside or participate in other cycloaddition reactions.

Direct Amination with Chiral N6-Substituents

Direct amination of this compound with chiral amino acid amides has been employed to synthesize novel purine nucleoside analogs. nih.gov This method allows for the introduction of specific stereochemistry at the N6-position, which can be crucial for biological activity and receptor binding. These reactions are often carried out in the presence of a suitable base to facilitate the displacement of the chloro group. The resulting N6-(amino acid amido)purine ribosides have been evaluated for their potential as agonists for adenosine (B11128) receptors. nih.gov

Copper-Catalyzed Domino Reactions to Form Purine-Fused Tricyclic Derivatives

A novel approach to constructing complex purine-fused tricyclic systems involves a copper-catalyzed domino reaction. nih.gov This method utilizes the reaction between purine derivatives, such as those derived from 2-amino-6-chloropurine, and nitroolefins. The reaction proceeds via a Michael addition followed by an oxidative cross-coupling, leading to the formation of two new C-N bonds and the construction of a tricyclic framework. This strategy offers a regioselective route to novel purine-nucleoside-conjugated systems. nih.gov

Modifications and Derivatization at the Ribose Moiety

Synthesis of 2',3'-Dideoxynucleosides

The synthesis of 2',3'-dideoxynucleosides from this compound is a significant area of research due to the potent antiviral activity of this class of compounds. fiu.edunih.gov A common and efficient three-step sequence is often employed. fiu.edu

The first step involves the conversion of the purine ribonucleoside into a trans bromohydrin acetate. fiu.edu This is followed by a reductive elimination step using a zinc-copper couple or zinc in acetic acid to form the 2',3'-didehydro-2',3'-dideoxy intermediate. fiu.edu Finally, catalytic hydrogenation of the double bond yields the desired 2',3'-dideoxynucleoside. fiu.edu

An alternative approach involves the radical deoxygenation of a 2',3'-bisxanthate derivative of the ribonucleoside. nih.gov This method utilizes environmentally friendlier reagents to achieve the dideoxygenation. nih.gov

StepDescriptionReagentsReference
1Conversion to trans bromohydrin acetateAIB-Br fiu.edu
2Reductive eliminationZinc-copper couple or Zinc/acetic acid fiu.edu
3HydrogenationRh/Al2O3 or Pd/C fiu.edu
Conversion of Purine Ribonucleosides into Trans Bromohydrin Acetates

A key step in the synthesis of 2',3'-dideoxynucleosides is the conversion of the starting ribonucleoside, such as this compound, into a trans bromohydrin acetate. fiu.edu This transformation is typically achieved using α-acetoxyisobutyryl bromide (AIB-Br). It has been noted that this reaction can sometimes lead to the partial replacement of the chlorine atom at the C6 position of the purine base with bromide. However, since both the 6-chloro and 6-bromo compounds undergo similar subsequent nucleophilic displacement reactions, these mixtures are often used directly in the following synthetic steps. fiu.edu

Reductive Elimination with Zinc-Copper Couple or Zinc/Acetic Acid

The reductive removal of the chlorine atom from the C6 position of the purine ring in this compound is a key transformation to yield 2-aminopurine riboside (2-AP-R). This dechlorination can be effectively achieved using reducing agents like a zinc-copper couple or zinc powder in acetic acid.

This reaction proceeds via a reductive elimination mechanism. Zinc, being a strong reducing agent, transfers electrons to the purine system. The increased electron density facilitates the cleavage of the carbon-chlorine bond. In the presence of a proton source, such as acetic acid, the resulting purinyl anion is protonated to give the final product, 2-aminopurine riboside. The use of a zinc-copper couple can enhance the reaction rate by creating a galvanic cell that facilitates electron transfer. This method is a classic and reliable approach for the dehalogenation of chloropurine nucleosides, providing a straightforward route to 2-aminopurine derivatives.

Selective O5' Silylation and 2',3'-O-Thionocarbonate Formation

The modification of the ribose moiety of this compound often requires strategic protection of the hydroxyl groups. A common sequence for the deoxygenation of the 2' and 3' positions involves selective silylation followed by the formation of a cyclic thionocarbonate.

Selective O5' Silylation: The primary 5'-hydroxyl group is more sterically accessible and reactive than the secondary 2'- and 3'-hydroxyls. This allows for its selective protection using a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole (B134444) or pyridine. This step yields the 5'-O-silylated this compound, leaving the 2' and 3' hydroxyls free for further reaction. nih.govnih.gov

2',3'-O-Thionocarbonate Formation: The resulting diol can then be treated with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) or a similar reagent. This reaction forms a cyclic 2',3'-O-thionocarbonate derivative. This thionocarbonate is a key intermediate for subsequent deoxygenation reactions, typically using a radical-based reducing agent like tributyltin hydride, to produce 2',3'-dideoxyribonucleosides.

Synthesis of Locked Nucleic Acid (LNA) Analogs (e.g., LNA-2,6-diaminopurine riboside)

Locked Nucleic Acid (LNA) analogs are conformationally restricted nucleoside derivatives that exhibit enhanced binding affinity towards complementary RNA and DNA strands. The synthesis of purine LNA analogs can utilize 2-amino-6-chloropurine as a key starting material.

A reported strategy involves the glycosylation of 2-amino-6-chloropurine with a suitably modified sugar intermediate designed to form the bicyclic LNA scaffold. google.com For instance, a C-branched ribofuranose derivative can be condensed with silylated 2-amino-6-chloropurine in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate. google.comnih.gov This regioselective glycosylation reaction forms the N9-substituted purine nucleoside. google.com The resulting intermediate, which contains the 6-chloro substituent, can then undergo a one-pot reaction involving nucleophilic aromatic substitution at the C6 position and a simultaneous intramolecular ring closure to form the characteristic 2'-O,4'-C-methylene bridge of the LNA structure. google.com This approach allows for the versatile synthesis of various 6-substituted purine LNA monomers, including those of guanine and 2,6-diaminopurine. google.comnih.gov

LNA Synthesis Step Description Key Reagents Reference
GlycosylationCondensation of a C-branched sugar with 2-amino-6-chloropurine.Trimethylsilyl trifluoromethanesulfonate, N,O-bis(trimethylsilyl)acetamide (BSA) google.com
Substitution & CyclizationOne-pot nucleophilic substitution at C6 and intramolecular ring closure.Nucleophilic reagent (e.g., ammonia (B1221849) for diaminopurine) google.com
DeprotectionRemoval of protecting groups to yield the final LNA monomer.Standard deprotection conditions nih.gov

Electrochemical Reduction in Synthetic Pathways

Electrochemical methods offer an alternative, reagent-free approach for the reduction of the C6-Cl bond in this compound. Direct current polarography has shown that the electrochemical behavior of this compound is virtually identical to that of the parent base, 2-amino-6-chloropurine.

The process involves a controlled potential reduction at a suitable electrode. The first diffusion wave observed in polarography corresponds to the reduction of the carbon-chlorine bond. This two-electron reduction leads to the formation of 2-aminopurine riboside in high yield. This electrochemical conversion provides a simple and clean procedure for transforming 2-amino-6-chloropurine nucleosides into their corresponding 2-aminopurine congeners.

Enzymatic Synthesis Approaches

Enzymatic methods for nucleoside synthesis are highly valued for their regio- and stereoselectivity, often proceeding under mild, aqueous conditions.

Transglycosylation Reactions Catalyzed by Nucleoside Phosphorylases (NPs)

Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible cleavage of the N-glycosidic bond of a nucleoside in the presence of inorganic phosphate. This reaction can be harnessed in a process called transglycosylation to synthesize new nucleosides. mdpi.comnih.gov

The process typically involves two steps:

Phosphorolysis: A donor nucleoside is cleaved by an NP to generate a ribose-1-phosphate (B8699412) (or deoxyribose-1-phosphate) intermediate and the corresponding free base.

Synthesis: The ribose-1-phosphate is then condensed with a different acceptor base, in this case, 2-amino-6-chloropurine, to form the desired new nucleoside, this compound.

This method is highly efficient for producing nucleosides with the desired β-anomeric configuration. The equilibrium of the reaction often favors nucleoside synthesis, particularly for purine nucleosides. mdpi.com

Utilizing E. coli Nucleoside Phosphorylases

Purine nucleoside phosphorylase (PNP) from Escherichia coli is a well-characterized and widely used biocatalyst for the synthesis of purine nucleoside analogs. mdpi.comnih.gov E. coli PNP exhibits broad substrate specificity and can recognize purine bases with substitutions at various positions, including 2-amino-6-chloropurine. mdpi.comnih.gov

In a typical synthetic setup, a suitable ribose donor (e.g., uridine (B1682114) or a purine nucleoside) is incubated with 2-amino-6-chloropurine in the presence of E. coli PNP. mdpi.com To drive the reaction towards the synthesis of the target nucleoside, reaction conditions such as pH, temperature, and the ratio of donor to acceptor can be optimized. In some cases, a two-enzyme system, combining a pyrimidine (B1678525) nucleoside phosphorylase (for generating ribose-1-phosphate from a pyrimidine donor) and a purine nucleoside phosphorylase, is employed for efficient transglycosylation. mdpi.comnih.gov

Enzyme Substrates Product Reference
E. coli Purine Nucleoside Phosphorylase (PNP)2-amino-6-chloropurine + Ribose-1-phosphate donorThis compound mdpi.comnih.gov
E. coli PNP and Uridine Phosphorylase (UP)2-amino-6-chloropurine + UridineThis compound mdpi.com

Biotransformation using Whole Cells (e.g., A. salmonicida for ribosylation)

The use of whole-cell biocatalysts presents a powerful strategy for the synthesis of nucleosides, offering advantages over methods that use isolated enzymes by eliminating the need for costly enzyme purification. researchgate.net Whole cells, such as those of bacteria, can be engineered to co-express multiple enzymes, creating an efficient system for multistep synthesis.

In a common approach, bacterial strains like Escherichia coli are genetically modified to co-express purine nucleoside phosphorylase (PNPase) and a pyrimidine nucleoside phosphorylase, such as uridine phosphorylase (UPase) or thymidine (B127349) phosphorylase (TPase). nih.gov This dual-enzyme system facilitates a transglycosylation reaction where a readily available pyrimidine nucleoside serves as the donor of the ribose or deoxyribose group, which is then transferred to a purine base acceptor, such as 2-amino-6-chloropurine.

The general reaction scheme involves the phosphorolytic cleavage of a donor nucleoside (e.g., uridine or thymidine) by the respective phosphorylase to generate ribose-1-phosphate or deoxyribose-1-phosphate. Subsequently, PNPase catalyzes the reaction of this intermediate with the target purine base to form the desired nucleoside. This method streamlines the production process and is applicable to a wide range of purine and pyrimidine derivatives. nih.gov

Research has demonstrated the high efficiency of this whole-cell system. For instance, when using recombinant E. coli cells co-expressing these phosphorylases, conversion yields of over 90% can be achieved within a few hours under mild reaction conditions. nih.gov The process is typically conducted in an aqueous buffer at a controlled pH and temperature, making it an environmentally friendlier alternative to traditional chemical synthesis. nih.gov

Table 1: Representative Whole-Cell Biotransformation Conditions

ParameterConditionReference
BiocatalystIntact recombinant E. coli cells nih.gov
Co-expressed EnzymesPurine Nucleoside Phosphorylase (PNPase) & Uridine/Thymidine Phosphorylase nih.gov
Substrate Concentration30 mmol/L nih.gov
Catalyst Amount0.5% (w/v) intact bacterial cells nih.gov
pH7.0 - 7.5 nih.gov
Temperature50 °C nih.gov
Incubation Time2 hours nih.gov
Conversion Yield> 90% nih.gov

Arsenolysis of 2-Chloropurine Ribosides for Arabinonucleoside Synthesis

A significant challenge in the synthesis of arabinonucleosides via enzymatic transglycosylation is achieving a favorable reaction equilibrium. Arsenolysis provides an elegant solution to this problem by making the reaction effectively irreversible. mdpi.com This technique is particularly useful for the synthesis of arabinonucleoside analogs from ribonucleoside precursors, such as converting 2-chloropurine ribosides into their corresponding arabinose counterparts. mdpi.comnih.gov

The process is catalyzed by purine nucleoside phosphorylase (PNP). In the presence of arsenate, the riboside substrate undergoes arsenolysis, forming an unstable intermediate, α-D-ribose-1-arsenate. This intermediate rapidly and spontaneously hydrolyzes to ribose and inorganic arsenate. mdpi.com This rapid decomposition effectively removes the ribose-1-phosphate equivalent from the reaction, preventing the reverse reaction (the conversion of the newly formed arabinonucleoside back to the starting materials) and shifting the equilibrium strongly towards product formation. mdpi.com

This strategy has been successfully employed for the synthesis of various 2-chloropurine arabinonucleosides containing chiral amino acid amides at the C6 position. mdpi.comnih.gov The reaction involves incubating the starting 2-chloropurine riboside with an arabinose donor (like arabinosyluracil), a catalytic amount of sodium arsenate, and the necessary enzymes (PNP and uridine phosphorylase) at an elevated temperature. mdpi.com

Table 2: Reaction Conditions for Arabinoside Synthesis via Arsenolysis

ComponentFunction/ConditionReference
Starting Material2-Chloropurine riboside derivative mdpi.com
Arabinose DonorArabinosyluracil (Ara-U) mdpi.com
EnzymesPurine Nucleoside Phosphorylase (PNP), Uridine Phosphorylase (UP) mdpi.com
Key ReagentSodium Arsenate (Na₂HAsO₄) mdpi.com
Temperature50 °C mdpi.com
pH7.0 mdpi.com
OutcomeHigh conversion to the corresponding 2-chloropurine arabinonucleoside mdpi.com

This method simplifies the composition of the reaction mixture and enhances the yield of the desired arabinonucleoside, making it a valuable tool in the synthesis of modified nucleosides for therapeutic research. mdpi.com

Biochemical and Molecular Mechanisms of Action

Interference with Nucleic Acid Metabolism

As a purine (B94841) nucleoside analog, 2-amino-6-chloropurine (B14584) riboside has been investigated for its role in nucleic acid metabolism. chemimpex.commedchemexpress.com Its structural resemblance to guanosine (B1672433) enables it to participate in, and consequently disrupt, the normal synthesis and function of DNA and RNA.

Incorporation into Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

Due to its structural similarity to natural nucleosides, 2-amino-6-chloropurine riboside can be recognized by cellular enzymes and incorporated into both DNA and RNA strands. chemimpex.com This integration provides a basis for studying genetic processes and exploring potential therapeutic applications. chemimpex.com The substitution of a natural base with this analog can alter the structural and functional properties of the nucleic acid polymer.

Disruption of DNA and RNA Synthesis

The incorporation of this compound into growing nucleic acid chains can lead to the disruption of their synthesis. chemimpex.commedchemexpress.com Purine nucleoside analogs are known to exert anticancer effects by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com The presence of the chlorine atom at the 6-position of the purine ring alters the hydrogen bonding capabilities and steric properties of the base, which can interfere with the fidelity and processivity of DNA and RNA polymerases. This interference can lead to premature chain termination or the introduction of errors in the genetic code, ultimately inhibiting cell proliferation. medchemexpress.comnih.gov

Enzymatic Interactions and Substrate Specificity

The biological activity of this compound is largely dictated by its interactions with key enzymes involved in purine metabolism.

Interactions with Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

The related compound, 2-amino-6-chloropurine (6-chloroguanine), has been identified as a substrate for the Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT). ambeed.com This enzyme is crucial for the salvage pathway of purine synthesis in the malaria parasite. 6-Chloroguanine was found to inhibit the uptake of hypoxanthine (B114508) into the parasites with a half-maximal inhibitory concentration (IC50) of 67 µM. ambeed.com This suggests that this compound, upon cleavage of the ribose moiety, could potentially interact with HGPRT, disrupting purine salvage and exhibiting anti-malarial activity.

Substrate and Inhibitor Properties with Adenosine (B11128) Deaminase (ADA)

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. medchemexpress.com The interaction of this compound and its derivatives with ADA has been a subject of study.

This compound itself can be a substrate for ADA. tcichemicals.comchemicalbook.com The enzymatic reaction with ADA in the presence of (¹⁸O)-water has been utilized as a method for the synthesis of [6-¹⁸O]guanosine. tcichemicals.comchemicalbook.com

Furthermore, derivatives of this compound have been evaluated for their substrate activity with ADA. For instance, 2',3'-dideoxynucleoside derivatives of 2-amino-6-substituted purines were tested as substrates for calf intestine ADA. fiu.edu The study revealed that the efficiency of hydrolysis of the 6-substituent varied depending on the nature of the substituent. fiu.edu

DerivativeRelative Efficiency (Vmax/Km) compared to Adenosine
2-amino-6-aminopurine 2',3'-dideoxynucleoside<3%
2-amino-6-methoxypurine 2',3'-dideoxynucleoside<3%
2-amino-6-ethoxypurine 2',3'-dideoxynucleoside<3%

Table 1: Substrate Activity of 2-Amino-6-substituted Purine 2',3'-dideoxynucleosides with Adenosine Deaminase. fiu.edu

The data indicates that while these derivatives are recognized by ADA, their conversion to the corresponding guanosine analog is significantly less efficient than the deamination of the natural substrate, adenosine. fiu.edu

The modification of this compound can lead to derivatives that are resistant to the action of ADA. This resistance is a desirable property for the development of therapeutic agents, as it can increase their metabolic stability and in vivo half-life.

For example, a study on 2-chloropurine arabinonucleosides with chiral amino acid amides at the C6 position demonstrated that these synthesized nucleosides were resistant to deamination by E. coli adenosine deaminase. nih.govmdpi.comresearchgate.net This resistance is attributed to the structural modifications that prevent effective binding to the active site of ADA.

Interactions with Purine Nucleoside Phosphorylases (PNPs)

Purine nucleoside phosphorylases (PNPs) are key enzymes in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides. nih.gov Escherichia coli PNP, in particular, exhibits broad substrate specificity, accepting not only natural 6-oxopurine nucleosides but also 6-aminopurine and certain adenine (B156593) nucleoside analogs. nih.gov This property is exploited in suicide gene therapy approaches for cancer. nih.gov

Research has shown that a series of C-6 substituted purine ribosides, synthesized from 6-chloro-9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)-purine, are substrates for E. coli PNP. nih.gov The enzyme demonstrates a high tolerance for steric and hydrophobic variations at the 6-position of these purine ribonucleosides. nih.gov Furthermore, 2-amino-6-chloropurine can be used in the synthesis of its riboside through enzymatic reactions catalyzed by PNP. researchgate.net

Activity with ATP Deaminase and Acid ADP-Deaminating Enzyme

While direct studies on the interaction of this compound with ATP deaminase and acid ADP-deaminating enzyme are not extensively detailed, the broader context of purine metabolism suggests potential interactions. AMP deaminase, an enzyme that degrades AMP, plays a role in regulating the total adenine nucleotide pool (ATP, ADP, and AMP). nih.gov The structural similarity of this compound to natural purine nucleosides could imply that it or its metabolites might influence the activity of such deaminases, thereby affecting cellular energy homeostasis. However, specific data on this interaction is limited.

Interactions with Xanthine (B1682287) Oxidase (through derivatives)

Xanthine oxidase is a crucial enzyme in purine catabolism, responsible for the oxidation of hypoxanthine and xanthine. The derivatives of 2-Amino-6-chloropurine have been investigated in the context of this enzyme. For instance, 6-deoxyacyclovir, a derivative synthesized from 2-amino-6-chloropurine, is readily converted by xanthine oxidase. nih.gov This conversion highlights the potential for derivatives of 2-amino-6-chloropurine to act as substrates for this enzyme. nih.gov

Furthermore, studies on related compounds, such as 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP) and 2-amino-6-purinethiol (APT), have shown them to be unique inhibitors of xanthine oxidase. nih.gov These inhibitors can preferentially block the metabolism of drugs like 6-mercaptopurine (B1684380) over natural substrates like xanthine. nih.gov This suggests that derivatives of 2-amino-6-chloropurine could be designed to modulate xanthine oxidase activity.

Table 2: Inhibition of Xanthine Oxidase by Related Purine Analogs

Inhibitor Substrate IC50 (µM) Ki (µM)
AHMP Xanthine 17.71 ± 0.29 5.78 ± 0.48
AHMP 6-Mercaptopurine 0.54 ± 0.01 0.96 ± 0.01
APT Xanthine 16.38 ± 0.21 6.61 ± 0.28
APT 6-Mercaptopurine 2.57 ± 0.08 1.30 ± 0.09

Data from a study on preferential inhibitors of xanthine oxidase. nih.gov

Molecular Mimicry and Structural Analogy

The biological effects of this compound are largely attributable to its structural similarity to endogenous purine nucleosides.

Mimicking Natural Nucleosides (e.g., 2′-Deoxyguanosine Analogs)

As a purine nucleoside analog, this compound and its derivatives, such as the 2'-deoxyriboside form, mimic natural nucleosides. medchemexpress.commedchemexpress.com This mimicry is the basis for their anticancer and antiviral activities, as they can interfere with DNA synthesis and induce apoptosis. medchemexpress.commedchemexpress.com For example, 2-amino-6-substituted-purine 2',3'-dideoxynucleosides, derived from this compound, act as analogs of 2'-deoxyguanosine (B1662781) and have shown activity against the hepatitis B virus. fiu.edu

Impact on Nucleic Acid Structure and Function

This compound's influence on nucleic acids stems from its ability to be incorporated into DNA and RNA strands during synthesis. nih.gov Once integrated, its unique structural features—the 2-amino group and the 6-chloro substituent—can modulate the structure and function of these vital macromolecules.

This compound serves as a valuable building block in the chemical synthesis of modified RNA molecules. nih.gov Its incorporation allows researchers to probe the intricate relationship between the structure of RNA and its diverse biological functions. The structural analogy to natural nucleosides facilitates its integration into RNA chains, providing a means to introduce specific modifications and observe the resulting effects on processes such as catalysis and gene regulation. nih.gov

The presence of the 2-amino group is a key feature that can significantly alter the local RNA structure. This group has the potential to form an additional hydrogen bond when paired with uridine (B1682114), a phenomenon well-documented in studies of the closely related 2,6-diaminopurine (B158960) riboside. nih.gov This additional hydrogen bond can alter the geometry of the base pair and, by extension, the local and global conformation of the RNA molecule. While direct structural studies on RNA containing this compound are limited, the insights gained from its use as a synthetic intermediate underscore its utility in dissecting the structural basis of RNA's functional complexity. nih.govtcichemicals.com

The thermodynamic stability of DNA and RNA duplexes is a critical factor in virtually all aspects of their biological function, including replication, transcription, and translation. The incorporation of modified nucleosides like this compound can have a profound impact on this stability.

The primary contributor to the altered stability is the 2-amino group. In a manner analogous to 2,6-diaminopurine riboside, the 2-amino group of this compound can form a third hydrogen bond with a paired uridine in an RNA duplex or a thymidine (B127349) in a DNA duplex. nih.gov This additional hydrogen bond significantly enhances the thermodynamic stability of the duplex.

Research on 2'-O-methyl RNA/RNA heteroduplexes containing derivatives of 2,6-diaminopurine riboside provides quantitative insight into this stabilizing effect. The replacement of a single internal 2'-O-methyladenosine with 2'-O-methyl-2,6-diaminopurine riboside (a close analogue of this compound) results in a substantial increase in thermodynamic stability. nih.gov

Table 1: Change in Thermodynamic Stability (ΔΔG°37) of 2'-O-methyl RNA/RNA Duplexes Upon Substitution

Original NucleotideSubstituted NucleotideAverage Increase in Stability (ΔΔG°37 in kcal/mol)
2'-O-methyladenosine2'-O-methyl-2,6-diaminopurine riboside0.9
2'-O-methyladenosineLNA-2,6-diaminopurine riboside2.3

Data sourced from studies on 2,6-diaminopurine riboside derivatives, which serve as a model for the behavior of the 2-amino group in this compound. nih.gov

The influence of the 6-chloro group on thermodynamic stability is less well-characterized. Generally, bulky substituents at the N6-position of adenosine have been shown to destabilize RNA duplexes due to steric hindrance. nih.gov However, the impact of a halogen at the C6 position of a 2-aminopurine (B61359) riboside within a duplex has not been extensively studied. It is plausible that the electronegativity and size of the chlorine atom could introduce electronic and steric effects that modulate the stability, potentially offsetting some of the stabilization provided by the 2-amino group's additional hydrogen bond. Further empirical studies are required to delineate the precise thermodynamic contribution of the 6-chloro substituent.

Biological Activities and Research Applications in Preclinical Studies

Antiviral Research Applications

2-Amino-6-chloropurine (B14584) riboside and its derivatives have demonstrated a range of antiviral activities in preclinical models, inhibiting the replication of several human viruses.

Efficacy against Epstein-Barr Virus (EBV) and HHV-6

The reactivation of latent herpesviruses such as Epstein-Barr Virus (EBV) and Human Herpesvirus 6 (HHV-6) can lead to significant disease, particularly in immunocompromised individuals. nih.gov Research has highlighted the need for effective antiviral agents to control the lytic phase of these infections. nih.gov Studies have shown that a modest fraction of patients with acute COVID-19 experienced reactivation of EBV and HHV-6. nih.govresearchgate.net While specific studies on the direct efficacy of 2-Amino-6-chloropurine riboside against EBV and HHV-6 are not extensively detailed in the provided results, the evaluation of nucleoside analogues against these viruses is an active area of research. nih.gov Convenient laboratory assays, such as real-time quantitative PCR, have been developed to determine the 50% inhibitory concentrations (IC50s) of various compounds against these herpesviruses. nih.gov

Activity against Hepatitis B Virus

Chronic Hepatitis B Virus (HBV) infection remains a major global health concern, with current treatments often having limitations. nih.gov Research has identified the HBV ribonuclease H (RNaseH) as a promising, yet underexploited, drug target. nih.gov Studies have shown that certain 2',3'-dideoxynucleoside derivatives of 2-amino-6-chloropurine exhibit good anti-hepatitis B activity in infected primary duck hepatocytes. fiu.edu Specifically, 2',3'-dideoxyguanosine (B1417426) and its analogues, which can be formed from 2-amino-6-chloropurine derivatives, have demonstrated this activity. fiu.edu The goal of such antiviral agents is to suppress viral replication sufficiently to allow the host's immune system to clear the infection. nih.gov

Investigations into Anti-HIV Activity of Dideoxynucleoside Derivatives

The development of novel anti-HIV agents is crucial to combat drug-resistant strains of the virus. nih.gov A number of 2',3'-dideoxynucleosides, including those derived from 2-amino-6-chloropurine, have been synthesized and evaluated for their anti-HIV activity. fiu.edu Research has focused on creating prodrugs to enhance solubility and pharmacological profiles. nih.gov For instance, modifications at the C6 position of the purine (B94841) ring in dioxolane-based nucleoside derivatives have led to compounds with significantly enhanced anti-HIV potency compared to the parent compounds, without a corresponding increase in toxicity. nih.gov

General Inhibition of Viral Replication

The 6-chloropurine (B14466) moiety is considered important for antiviral activity. nih.gov In studies on the severe acute respiratory syndrome coronavirus (SARS-CoV), nucleoside analogues containing 6-chloropurine were found to be effective inhibitors of viral replication. nih.gov It is hypothesized that the electrophilic nature of the 6-chloropurine moiety may allow for the formation of a covalent bond with the target enzyme, leading to irreversible inhibition. nih.gov However, the introduction of an amino group at the 2-position of the 6-chloropurine, as in this compound, was found to be unfavorable for anti-SARS-CoV activity in one study. nih.gov Other research has shown that certain compounds can effectively suppress viral replication by inhibiting viral mRNA synthesis and subsequent steps in the viral life cycle. nih.gov

Anticancer Research Applications

In addition to its antiviral properties, this compound and related compounds have been investigated for their potential as anticancer agents.

Cytostatic Effects against Cancer Cell Lines

Purine nucleoside analogs are known to have broad antitumor activity, often by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com Several studies have demonstrated the cytostatic effects of 6-chloropurine derivatives against various cancer cell lines. researchgate.net For example, new series of purine nucleosides based on a 6-chloropurine or a 2-acetamido-6-chloropurine (B1275489) scaffold have shown micromolar GI50 values against human melanoma, lung, ovarian, and colon carcinoma cell lines. researchgate.net These compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase. researchgate.net The cytotoxic effects of these compounds are concentration-dependent. nih.gov

Inhibition of Cancer Cell Proliferation

While direct studies on the antiproliferative activity of this compound are not extensively documented, its importance is highlighted by its use as a key precursor for compounds that do exhibit such properties. For instance, 6-Chloropurine riboside has been utilized in the synthesis of adenosine (B11128) derivatives that show antiproliferative activity in human gastric cancer cells that express the adenosine A3 receptor. researchgate.net Furthermore, the combination of related thio-purine compounds with gold(I) phosphane fragments has been shown to yield complexes with enhanced cytotoxic effects against various tumor cell lines. fiu.edu

Evaluation in Human T-lymphoblastic and Promyelocytic Leukemia Cell Lines

Derivatives of this compound have been assessed for their cytotoxic effects on specific cancer cell lines. In one study, a series of 2',3'-dideoxynucleoside analogues were synthesized from this compound, and their cytotoxic potencies were evaluated against human T-lymphoblastic (CCRF-CEM) and human promyelocytic leukemia (HL-60) cells. epo.org The results indicated that the cytotoxic effects were generally similar across both cell lines, although some derivatives were less toxic to HL-60 cells. epo.org The 2-amino-6-fluoro derivative was identified as the most cytotoxic among the 2-amino-6-(substituted)purine 2',3'-dideoxynucleosides tested. epo.org

Another study involving purine arabinosides derived from 2-chloropurine ribosides noted a correlation between the compounds' resistance to adenosine deaminase and low anti-tumor activity against human T-lymphoblastic leukemia cells. researchgate.net Additionally, research into N6-benzyladenosine derivatives, which can be synthesized from this compound, has demonstrated the induction of apoptosis in HL-60 cells. google.com

Antiproliferative Activity on Human Acute Myeloid Leukemia Cell Line U937

The potential of this compound as a scaffold for anticancer agents is evident in studies on the human acute myeloid leukemia cell line U937. A number of purine arabinosides, synthesized using 2-chloropurine ribosides with chiral amino acid amides at the C6 position, were evaluated for their antiproliferative activity against U937 cells. researchgate.net Among the synthesized compounds, the serine derivative, 9-β-D-arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine, demonstrated notable inhibitory activity. researchgate.net

Table 1: Antiproliferative Activity of a 2-Chloropurine Riboside Derivative on U937 Cells | Compound | Cell Line | IC₅₀ (μM) | | :--- | :--- | :--- | | 9-β-D-arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine | U937 | 16 | | Data sourced from a study on synthesized purine arabinosides. researchgate.net |

Antimicrobial and Antifungal Research

The purine structure is a key component in the search for new antimicrobial agents. Derivatives of 2-Amino-6-chloropurine have been investigated for both antifungal and antimycobacterial properties.

Antifungal Activity

Research has demonstrated the antifungal potential of derivatives synthesized from the parent compound, 2-amino-6-chloropurine. A series of 6-substituted purines were created and screened for antifungal activity using the disc diffusion method against three fungal species: Aspergillus niger, Bacillus subtilis, and Candida tropicalis. epo.org Several of the newly synthesized derivatives were found to be active against these fungal strains, indicating that the 2-amino-6-chloropurine scaffold is a promising base for the development of new antifungal agents. epo.org

Antimycobacterial Activity

The development of new treatments for tuberculosis is a critical area of research. Studies have shown that derivatives of 6-chloropurines are effective against Mycobacterium tuberculosis. In one such study, 6-arylpurines were synthesized from substituted 6-chloropurines and screened for activity. One particular derivative, 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704), exhibited a potent antimycobacterial effect and was also active against several drug-resistant strains of M. tuberculosis.

Table 2: Antimycobacterial Activity of a 6-Chloropurine Derivative | Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | | :--- | :--- | :--- | | 9-benzyl-2-chloro-6-(2-furyl)purine | Mycobacterium tuberculosis H37Rv | 0.78 | | Data sourced from a study on 6-arylpurines. |

Role as a Biochemical and Molecular Biology Research Tool

Beyond its role as a precursor for potential therapeutics, this compound is a valuable tool in its own right for biochemical and molecular biology research. Its chemical properties allow it to be used in various laboratory procedures and assays.

For example, the polarographic behavior of this compound is nearly identical to its parent purine base. This characteristic facilitates a straightforward method for converting 2-amino-6-chloropurine nucleosides into their corresponding 2-aminopurine (B61359) versions. This conversion is useful in the synthesis of prodrugs and fluorescent substrates. A notable application was the synthesis of 6-deoxyacyclovir, a prodrug of acyclovir (B1169) and a fluorescent substrate for the enzyme xanthine (B1682287) oxidase, which was made possible through the electrochemical reduction of 2-amino-6-chloropurine. The base, 2-amino-6-chloropurine, also serves as a starting material for the synthesis of nucleoside analogs investigated for antiviral activity.

Probes for Enzyme Kinetics and Substrate Specificity Studies

This compound and its derivatives serve as valuable tools for investigating the kinetics and substrate requirements of various enzymes involved in nucleoside metabolism. Their structural similarity to natural nucleosides allows them to interact with enzyme active sites, providing insights into catalytic mechanisms and molecular recognition.

One key area of investigation involves the enzyme adenosine deaminase (ADA), which catalyzes the deamination of adenosine to inosine (B1671953). Researchers have synthesized a series of 2-chloro-6-substituted arabinonucleosides using 2-chloropurine ribosides as starting materials in enzymatic transglycosylation reactions. mdpi.comresearchgate.net A significant finding from these studies is that the introduction of an amino acid amide at the C6 position of the purine ring renders the resulting nucleosides resistant to deamination by E. coli ADA. mdpi.comresearchgate.net This resistance to enzymatic action makes them stable probes to study the structural determinants of ADA substrate specificity. The inability of ADA to process these modified nucleosides helps to delineate the steric and electronic features required for substrate binding and catalysis. mdpi.comresearchgate.net

Furthermore, this compound has been utilized in isotopic labeling studies to probe enzymatic reaction mechanisms. For instance, ¹⁸O-labeled guanosine (B1672433) was prepared by incubating this compound with adenosine deaminase in ¹⁸O-labeled water. cookechem.com This type of experiment is fundamental to understanding the kinetic pathway and the role of water in the enzymatic deamination process.

Research Findings on Enzyme Interactions

Enzyme Application of this compound derivative Finding Reference
Adenosine Deaminase (ADA) Substrate specificity probe 2-chloro-6-substituted arabinonucleosides are resistant to deamination, defining structural requirements for ADA activity. mdpi.comresearchgate.net
Adenosine Deaminase (ADA) Mechanistic probe Used to prepare ¹⁸O-labeled guanosine to study the kinetic mechanism. cookechem.com

Development of Fluorescent Nucleoside Probes

Fluorescent nucleoside analogs are indispensable tools for studying the structure, dynamics, and interactions of nucleic acids and proteins in real-time. This compound has emerged as a valuable precursor for the synthesis of such probes.

A notable example is the synthesis of fluorescent N²,N³-ε-adenine nucleoside and nucleotide probes. researchgate.net The synthesis scheme for these probes commences with 2-amino-6-chloro-purine riboside, highlighting its role as a key starting material for creating fluorescent analogs with improved spectroscopic properties while aiming to preserve the hydrogen-bonding patterns necessary for molecular recognition. researchgate.net

While 2-aminopurine riboside itself exhibits fluorescence, research has focused on enhancing its quantum yield. nih.gov The reaction of 2-aminopurine with chloroacetaldehyde (B151913) can yield a highly fluorescent product, N²,3-etheno-2-aminopurine, which is a good substrate for nucleoside phosphorylases, allowing for the enzymatic synthesis of intensely fluorescent riboside products. nih.gov Although the direct reaction of 2-aminopurine riboside with chloroacetaldehyde primarily yields a less fluorescent isomer, these studies demonstrate the potential of the 2-aminopurine scaffold, accessible from this compound, in developing sensitive fluorescent probes for biophysical research. nih.gov

Substrate Analogs for Enzymatic Assays

The ability of this compound and its derivatives to act as substrates or inhibitors for various enzymes makes them useful as substrate analogs in enzymatic assays. These analogs can help to characterize enzyme function, identify inhibitors, and develop high-throughput screening assays.

In the field of enzymology, this compound has been employed in chemo-enzymatic synthesis strategies. For example, it has been used in transglycosylation reactions catalyzed by recombinant E. coli nucleoside phosphorylases. mdpi.comresearchgate.net In these reactions, the arsenolysis of 2-chloropurine ribosides shifts the reaction equilibrium towards the synthesis of novel arabinonucleosides, demonstrating their utility as substrates for these enzymes. mdpi.comresearchgate.net

The resistance of certain this compound derivatives to enzymatic degradation is a key feature. As mentioned previously, 2-chloro-6-amino acid amide arabinonucleosides are not substrates for E. coli adenosine deaminase. mdpi.comresearchgate.net This property allows them to be used as stable substrate analogs to study the enzyme's active site without being consumed by the reaction, facilitating inhibitor screening and mechanistic studies.

Synthesis of Modified Nucleotides for Structural and Functional Studies

Modified nucleotides are crucial for elucidating the complex structures and functions of DNA and RNA. This compound serves as a versatile building block for the synthesis of these modified molecules, enabling detailed investigations into nucleic acid biology.

Its structural similarity to natural nucleosides permits its incorporation into RNA and DNA, providing a means to probe genetic processes. chemimpex.com Researchers utilize it as a starting material in RNA synthesis to explore RNA structure and function, which is fundamental to understanding gene expression and regulation. chemimpex.com

A significant application is in the synthesis of Locked Nucleic Acid (LNA) derivatives. A method for the chemical synthesis of LNA-2,6-diaminopurine riboside has been developed, which can be derived from this compound. nih.govnih.gov These LNA-modified oligonucleotides exhibit enhanced thermodynamic stability when hybridized with complementary RNA strands. nih.govnih.gov The presence of the 2-amino group, which can be introduced via this compound, allows for the formation of a third hydrogen bond with uridine (B1682114), further stabilizing the duplex. nih.govnih.gov These modified nucleotides are powerful tools for studying nucleic acid thermodynamics and have potential applications in technologies like microarrays. nih.govnih.gov

Thermodynamic Stabilization by Modified Nucleosides

Modified Nucleoside Effect on Duplex Stability (ΔΔG°₃₇) Key Feature Reference
2'-O-methyl-2,6-diaminopurine riboside (D(M)) Increase of ~0.9 kcal/mol Additional hydrogen bond with uridine nih.gov

Rational Drug Design and Development Research

Precursor for Nucleoside Analogs Development

This compound is a pivotal precursor in the development of a wide array of nucleoside analogs with potential therapeutic applications. Its reactive chloro group at the 6-position allows for facile nucleophilic substitution, enabling the synthesis of diverse derivatives with modified purine bases.

This compound is a key starting material for producing purine nucleoside analogs that have shown broad antitumor activity. medchemexpress.commedchemexpress.com It is also the foundation for synthesizing antiviral agents. For instance, it has been used to create nucleoside analogs evaluated for their efficacy against the SARS-CoV virus. nih.gov The versatility of this compound is further demonstrated by its use in preparing various important purine derivatives, such as 6-thioguanosine (B559654) and 6-selenoguanosine. cookechem.com Additionally, treatment with nucleophiles like sodium ethoxide and methylhydrazine yields 2-amino-6-ethoxypurine riboside and 2-amino-N⁶-amino-N⁶-methyladenosine, respectively, some of which have shown anti-malarial activity. cookechem.com

Examples of Nucleoside Analogs Derived from this compound

Derivative Synthetic Reagent/Method Potential Application Reference
6-Thioguanosine Sodium thiosulfate (B1220275) Antitumor cookechem.com
6-Selenoguanosine Potassium selenosulfate Antitumor cookechem.com
2-Amino-6-ethoxypurine riboside Sodium ethoxide Research chemical cookechem.com
2-amino-N⁶-amino-N⁶-methyladenosine Methylhydrazine Antimalarial cookechem.com
2-Amino-6-chloropurine-9-(2'-O-propargyl)riboside Propargylation Click chemistry reagent, Antitumor research medchemexpress.com

Design of Novel Therapeutics Targeting Nucleic Acids

The development of novel therapeutics that target nucleic acids is a promising strategy for treating a variety of diseases, including viral infections and cancer. This compound plays a role in this area by serving as a scaffold for the design of molecules that can interact with or be incorporated into DNA and RNA.

Nucleoside analogs synthesized from this precursor are designed to function as antimetabolites. medchemexpress.comambeed.com Once incorporated into nucleic acids, they can disrupt their replication and function, leading to therapeutic effects. For example, some 6-chloropurine analogs are known to inhibit bacterial RNA polymerases, suggesting a mechanism of action that involves direct targeting of nucleic acid synthesis machinery. nih.gov

Furthermore, the incorporation of derivatives like LNA-2,6-diaminopurine riboside into oligonucleotides represents a sophisticated approach to designing therapeutics. nih.govnih.gov These modified oligonucleotides can bind with high affinity and specificity to target RNA sequences, making them suitable for antisense and RNA interference applications. The enhanced thermodynamic stability provided by the 2,6-diaminopurine (B158960) modification can improve the efficacy and specificity of these nucleic acid-based drugs. nih.govnih.gov

Exploration of RNA-based Therapeutics

The exploration of this compound in the context of RNA-based therapeutics is primarily centered on its role as a precursor for generating modified nucleosides that can be incorporated into therapeutic oligonucleotides. These modifications are essential to overcome the inherent instability and delivery challenges associated with RNA molecules, thereby enhancing their efficacy in preclinical models.

One of the key derivatives synthesized from this compound is 2,6-diaminopurine riboside. nih.gov The presence of an additional amino group at the 2-position in 2,6-diaminopurine allows for the formation of a third hydrogen bond when it pairs with uridine in a complementary RNA strand. nih.gov This enhanced binding affinity significantly increases the thermodynamic stability of RNA duplexes. nih.govnih.gov

Preclinical research has focused on leveraging this increased stability for various RNA therapeutic modalities. The ability to create more stable and specific interactions is a significant advantage in the design of RNA aptamers, small interfering RNAs (siRNAs), and other RNA-based drugs.

To facilitate the incorporation of these modified nucleosides into synthetic RNA strands, this compound is converted into a phosphoramidite (B1245037) derivative. oup.comnih.gov Phosphoramidite chemistry is the standard method for the automated synthesis of oligonucleotides, allowing for the precise, site-specific introduction of modified bases into an RNA sequence. researchgate.nettwistbioscience.com The synthesis of this compound phosphoramidites and their subsequent use in oligonucleotide synthesizers enables the production of custom-designed RNA molecules with tailored properties for preclinical evaluation. nih.govakonscientific.com

While direct preclinical studies on RNA therapeutics containing this compound itself are not the primary focus, the research heavily relies on its derivatives. The following table summarizes the key conversions and their significance in preclinical RNA therapeutic development.

Precursor CompoundKey DerivativeSignificance in Preclinical RNA Therapeutics
This compound2,6-Diaminopurine ribosideIncreases thermodynamic stability of RNA duplexes, enhancing binding affinity and specificity. nih.govnih.gov
This compound6-ThioguanosineUsed in the synthesis of modified oligonucleotides to study structural and biological activity. tcichemicals.com
This compound2-Amino-6-alkoxy/alkylthio-purine ribosidesInvestigated for potential therapeutic activities, including anti-malarial properties. tcichemicals.com

The enzymatic synthesis of modified RNA has also been explored, where derivatives of this compound can be used as substrates for RNA polymerases. mdpi.comgoogle.com This approach allows for the generation of longer RNA transcripts containing modified bases, which can be valuable for constructing complex RNA-based therapeutics and studying their function in preclinical models.

Structure Activity Relationship Sar and Structural Biology Investigations

Influence of Substitutions on Biological Activity

Substitutions at various positions of the 2-Amino-6-chloropurine (B14584) riboside molecule have been extensively studied to understand their impact on biological efficacy and target selectivity.

2-Amino-6-chloropurine riboside serves as a versatile intermediate for the synthesis of a multitude of purine (B94841) derivatives with diverse biological activities. researchgate.net The reactivity of the chloro group at the C6 position makes it a prime site for nucleophilic substitution, allowing for the introduction of various functional groups.

Position 6 Modifications: The chlorine atom at the C6 position is readily displaced by a variety of nucleophiles. For instance, treatment with sodium ethoxide or methylhydrazine yields 2-amino-6-ethoxypurine riboside and 2-amino-N6-amino-N6-methyladenosine, respectively. researchgate.net The latter has shown antimalarial activity. researchgate.net Similarly, reaction with sodium thiosulfate (B1220275) or potassium selenosulfate leads to the formation of 6-thioguanosine (B559654) and 6-selenoguanosine. researchgate.net The conversion to a guanosine (B1672433) derivative can be achieved by heating with sodium hydroxide (B78521) in dioxane. nih.gov Furthermore, chiral amino acid amides have been introduced at the C6 position to create A1 adenosine (B11128) receptor agonists. redalyc.org

Position 2 Modifications: The amino group at the C2 position is a key interaction point for many biological receptors. researchgate.net Introducing a halogen, such as fluorine or chlorine, at the C2 position has been shown to inhibit the action of intracellular adenosine deaminase, an enzyme that can inactivate purine nucleoside analogs. nih.govresearchgate.net This modification can therefore enhance the biological lifetime and activity of the compound. researchgate.net

Position 9 Modifications: While the N9 position is typically occupied by the ribose sugar, modifications leading to different regioisomers are possible. Direct alkylation of 6-chloropurine (B14466) often results in a mixture of N7 and N9 isomers, with the N9 isomer usually being the thermodynamically more stable and predominant product. The regiochemistry significantly impacts the molecule's interaction with its biological targets. nih.gov

PositionModificationResulting Compound/DerivativeObserved EffectReference
C6Substitution with ethoxide2-Amino-6-ethoxypurine ribosideServes as a synthetic intermediate researchgate.net
C6Substitution with methylhydrazine2-Amino-N6-amino-N6-methyladenosineAntimalarial activity researchgate.net
C6Substitution with thiosulfate6-ThioguanosineSynthetic intermediate researchgate.net
C6Substitution with chiral amino acid amidesC6-amino acid amide derivativesA1 adenosine receptor agonism redalyc.org
C2Substitution of amino group with halogen (F, Cl)2-Fluoro/Chloro-6-chloropurine derivativesInhibition of adenosine deaminase nih.govresearchgate.net
N9/N7AlkylationN7 and N9 alkylated purinesN9 isomer is typically more stable

O6-alkylguanine derivatives can be synthesized from 2-amino-6-chloropurine via alkoxylation with sodium alkoxides. researchgate.net A series of these derivatives have been synthesized and screened for their antifungal activities against various fungal species, including Bacillus subtilis, Aspergillus niger, and Candida tropicalis. researchgate.net Several of these compounds demonstrated promising antifungal activity, indicating that the nature of the alkyl group at the O6 position plays a crucial role in their inhibitory effects. researchgate.net This post-synthesis modification strategy has also been employed to create oligodeoxyribonucleotides containing O6-alkylguanines, which are valuable substrates for studying DNA repair proteins like O6-methylguanine DNA methyltransferase (MGMT).

Ribose Moiety Modifications and SAR

Modifications to the ribose portion of this compound are critical in defining its structure-activity relationship.

The conversion of this compound into its 2',3'-dideoxy analog is a significant modification that can impart potent antiviral properties. An efficient three-step sequence involving conversion to a trans bromohydrin acetate, reductive elimination, and subsequent hydrogenation can be used to prepare the 2-amino-6-chloro-2',3'-dideoxynucleoside precursor. This precursor can then be used to synthesize a range of 2-amino-6-(substituted)purine 2',3'-dideoxynucleosides. Notably, 2',3'-dideoxyguanosine (B1417426) and several other 2-amino-6-substituted purine 2',3'-dideoxynucleosides have demonstrated significant anti-hepatitis B activity.

Chirality and Receptor Specificity

The introduction of chiral centers, particularly in substituents attached to the purine core, can have a profound effect on receptor specificity and biological activity.

The chirality of a ligand molecule strongly influences its affinity for its cognate receptor. For instance, in a series of N6-benzyladenine derivatives, the chirality of the α-methylbenzyl substituent determines whether the compound acts as a cytokinin or an anticytokinin, and also dictates its preference for specific cytokinin receptors (AHK2, AHK3, and CRE1/AHK4). nih.gov It was found that certain S-enantiomers exhibited strong preferences for AHK3 receptors, while other S-enantiomer ribonucleosides displayed selective anticytokinin activity towards AHK2 and CRE1/AHK4. nih.gov Similarly, the introduction of chiral amino acid amides at the C6 position of 2-chloropurine ribosides resulted in derivatives with varying profiles as partial agonists of A1 adenosine receptors. redalyc.org Molecular docking studies of these chiral analogs help to rationalize their interaction patterns and affinity for the receptor binding sites. redalyc.org

Chiral ModificationCompound ClassReceptor TargetObserved SpecificityReference
(S)-α-methylbenzyl at N6N6-Benzyladenine derivativesCytokinin receptors (AHK3)Strong preference for AHK3 receptors nih.gov
(S)-α-methylbenzyl at N6N6-Benzyladenosine derivativesCytokinin receptors (AHK2, CRE1/AHK4)Selective anticytokinin activity toward AHK2 and CRE1/AHK4 nih.gov
Chiral amino acid amides at C62-Chloropurine ribosidesA1 adenosine receptorsDerivatives with tyrosine, valine, and serine residues act as partial agonists redalyc.org

Chirality-Dependent Anticytokinin Properties of Derivatives

The stereochemistry of substituents on the purine ring of this compound derivatives plays a critical role in determining their biological activity, particularly their potential as anticytokinins. Research into N6-substituted derivatives has revealed that the chirality at the α-carbon of the N6-side chain can dramatically influence the interaction with cytokinin receptors, leading to either cytokinin or anticytokinin effects.

A study investigating a series of chiral N6-(α-methylbenzyl)adenosine derivatives, including those derived from this compound, has shed light on this structure-activity relationship. nih.govnih.gov It was discovered that while many of the synthesized compounds exhibited some level of cytokinin activity, specific enantiomers displayed pronounced anticytokinin properties. nih.govnih.gov

Notably, the S-enantiomers of certain ribonucleosides demonstrated selective anticytokinin activity. Specifically, 2-amino-N6-((S)-α-methylbenzyl)adenosine, a derivative of this compound, was identified as having receptor-specific and chirality-dependent anticytokinin properties. nih.govnih.gov This effect is believed to be dependent not only on the chirality of the N6-side chain but also on the nature of the substituent at the C2 position of the purine base. nih.gov

The anticytokinin activity of these compounds was evaluated in an Arabidopsis thaliana bioassay using a reporter gene system (PARR5:GUS). In this assay, a reduction in the reporter gene activity in the presence of a test compound and a standard cytokinin (benzyladenine, BA) indicates anticytokinin action. The results clearly showed that for the 2-amino-substituted ribonucleoside, the S-enantiomer significantly inhibited the cytokinin-induced reporter activity, whereas the R-enantiomer had a minimal effect. This highlights the strict stereochemical requirements for anticytokinin activity in this class of compounds.

Table 1: Chirality-Dependent Anticytokinin Activity of N6-(α-methylbenzyl) Derivatives of this compound

Compound NameChiralityAnticytokinin Activity (% of control)
2-amino-N6-((R)-α-methylbenzyl)adenosineR~100%
2-amino-N6-((S)-α-methylbenzyl)adenosineS<50%
Data is based on studies of N6-benzyladenine derivatives and their anticytokinin activity. nih.gov

Correlation between Enzymatic Activity and Biological Efficacy

Relationship between ADA Substrate Properties and Antitumor Activity

The efficacy of many purine nucleoside analogs as antitumor agents is intrinsically linked to their interaction with metabolic enzymes, particularly adenosine deaminase (ADA). ADA is a key enzyme in the purine salvage pathway that catalyzes the deamination of adenosine and its analogs. Whether a derivative of this compound acts as a substrate for ADA can significantly influence its cytotoxic potential and mechanism of action.

For some purine nucleoside drugs, such as Nelarabine, deamination by ADA is a crucial activation step. However, in the case of other analogs, resistance to deamination can be a desirable trait, preventing premature degradation and prolonging their therapeutic window. Research into derivatives of this compound has explored this relationship.

Studies on a series of 2-chloropurine arabinonucleosides bearing chiral amino acid amides at the C6 position have demonstrated a clear correlation between their resistance to ADA and their antiproliferative activity. mdpi.com A number of these synthesized compounds were found to be resistant to deamination by E. coli ADA. mdpi.com Concurrently, the majority of these ADA-resistant compounds exhibited low antitumor activity, with IC50 values greater than 50 µM against human T-lymphoblastic leukemia cells. mdpi.com This suggests that for this particular class of derivatives, being a substrate for ADA might be a prerequisite for significant cytotoxic effects, similar to the activation pathway of Nelarabine.

However, this correlation is not absolute. One notable exception was a serine derivative, 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine, which, despite being resistant to ADA, displayed significant antiproliferative activity with an IC50 of 16 µM against the U937 human acute myeloid leukemia cell line. mdpi.com This finding indicates that while ADA susceptibility is a critical factor for the antitumor activity of many purine nucleosides, alternative mechanisms of action that are independent of ADA-mediated activation can also lead to potent cytotoxicity. mdpi.com The parent compound, this compound, can serve as a substrate for adenosine deaminase.

Table 2: Correlation of ADA Substrate Properties and Antitumor Activity of this compound Derivatives

CompoundADA Substrate PropertyAntitumor Activity (IC50)Cell Line
This compoundSubstrateNot reported in this context-
2-chloropurine arabinonucleoside with L-alanine amide at C6Resistant mdpi.com> 50 µM mdpi.comU937
2-chloropurine arabinonucleoside with L-leucine amide at C6Resistant mdpi.com> 50 µM mdpi.comU937
9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purineResistant mdpi.com16 µM mdpi.comU937
Nelarabine (for comparison)Substrate (activated by ADA)3 µM mdpi.comU937

Methodological Approaches and Analytical Techniques in 2 Amino 6 Chloropurine Riboside Research

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural confirmation and analysis of 2-Amino-6-chloropurine (B14584) riboside and its derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are employed for the sensitive quantification of the compound and its metabolites in biological matrices. nih.gov In one application, the polarographic behavior of the riboside of 2-amino-6-chloropurine was found to be nearly identical to its parent purine (B94841) base, which aids in its characterization. nih.gov The exact mass of the related compound 6-Chloropurine (B14466) riboside has been determined using LC-APCI-QTOF mass spectrometry, providing a precise molecular weight that is fundamental for its identification. massbank.eu The structural characterization of 2-Amino-6-chloropurine itself is confirmed using MS alongside other spectroscopic methods like IR and 13C NMR. researchgate.net

Biochemical and Cell-Based Assays

Biochemical and cell-based assays are fundamental to understanding the biological activity of 2-Amino-6-chloropurine riboside. These assays provide insights into its interactions with enzymes and its effects on cellular processes. The compound serves as a valuable intermediate in the synthesis of other purine nucleoside derivatives for biological testing. tcichemicals.com

The interaction of this compound and its analogs with enzymes of the purine salvage pathway is a key area of investigation.

Purine Nucleoside Phosphorylase (PNP): This enzyme is crucial for purine metabolism. mdpi.com Analogs of 2-aminopurine (B61359) have been shown to be substrates for bacterial (E. coli) PNP, which can catalyze their phosphorolysis. mdpi.com The enzymatic synthesis of nucleoside analogs often utilizes PNPs due to their broad substrate specificity. researchgate.net Research has also focused on PNP from Helicobacter pylori as a potential drug target, studying its interaction with various substituted purines. nih.gov

Adenosine (B11128) Deaminase (ADA): The related compound, 6-chloropurine riboside, is used to study the kinetics and substrate specificity of adenosine deaminase. sigmaaldrich.com In one study, synthesized nucleosides based on a 2-chloropurine scaffold were found to be resistant to the action of E. coli adenosine deaminase. mdpi.com

Other Enzymes: The phosphorylated form of 6-chloropurine riboside has been shown to inhibit the RNA triphosphatase mRNA-capping enzyme and activate E. coli aspartate carbamoyltransferase. caymanchem.com

The cytotoxic and antiviral properties of this compound and related compounds are frequently evaluated using various cancer and immortalized cell lines.

L1210 Leukemia: The parent compound, 2-amino-6-chloropurine, was found to be less toxic than its 1-deaza analog in mouse leukemia L1210 cells. nih.gov It produced a modest decrease in adenine (B156593) nucleotides but led to an increase in guanine (B1146940) nucleotide pools in this cell line. nih.gov

HeLa Cells: In studies of antiviral activity against herpes simplex virus (HSV), human HeLa cells have been used to assess the impact of compounds on viral DNA accumulation. researchgate.net

U937 Cells: The antiproliferative activity of novel purine arabinosides, synthesized enzymatically, was studied on the human acute myeloid leukemia cell line U937. mdpi.com

Cell LineCompound TypeAssay FocusKey Finding
L1210 Leukemia2-Amino-6-chloropurineCytotoxicity, Nucleotide Pool AnalysisLess toxic than its 1-deaza analog; increased guanine nucleotide pools. nih.gov
HeLaHerpes Simplex Virus (HSV) inhibitorsAntiviral ActivityUsed to evaluate the effect of compounds on viral DNA accumulation. researchgate.net
U937 (Myeloid Leukemia)Purine ArabinosidesAntiproliferative ActivityEvaluated the growth-inhibiting properties of newly synthesized nucleosides. mdpi.com

Determining the effect of a compound on cell viability is crucial for assessing its therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used for this purpose. While direct MTT assay data for this compound is not detailed in the provided sources, the general principle is widely applied in the evaluation of nucleoside analogs. For instance, the cytotoxic concentration (CC50), the concentration required to reduce cell growth by 50%, is a common metric derived from such assays. nih.gov This value is essential for calculating a compound's selectivity index (SI), which compares its toxicity to its effective concentration. nih.gov

For assessing antiviral activity, the viral plaque reduction assay is a gold-standard method. creative-diagnostics.com This technique measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer. creative-diagnostics.com The 50% inhibitory concentration (IC50), or the concentration required to reduce virus plaque formation by 50%, is determined from these experiments. nih.gov For example, this assay was used to evaluate nucleoside analogues having a 6-chloropurine base for their activity against the SARS-coronavirus (SARS-CoV). nih.gov The assay has also been employed to test compounds against other viruses like Varicella-zoster virus (VZV) and Herpes Simplex Virus (HSV). nih.govnih.gov

Computational and Modeling Approaches

Computational chemistry and molecular modeling offer powerful tools to complement experimental research. These approaches can predict the structural properties of molecules and their interactions with biological targets. For 2-amino-6-chloropurine, density functional theory (DFT) calculations have been used to investigate the structures of its tautomeric forms, assign vibrational spectra, and analyze properties like hyperpolarizability and the HOMO-LUMO energy gap. researchgate.net Such computational studies provide insights into the molecule's electronic structure and reactivity. researchgate.net Molecular modeling has also been used to study the interactions between nucleotide analogs and enzymes, helping to reveal key interactions involved in substrate recognition and to guide the design of more potent inhibitors. caymanchem.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound or its derivatives, and a macromolecular target, typically a protein or nucleic acid. This approach provides critical insights into the binding mode, affinity, and specificity of a compound, thereby guiding the rational design of more potent and selective analogs.

In a notable study, molecular docking was employed to investigate the affinity of a series of 2-chloroadenosine (B27285) analogs, derived from 2-amino-6-chloropurine, for the A₁ adenosine receptors (A₁ARs). nih.gov The primary objective of such studies is to elucidate the structural basis for the observed biological activity. The process generally involves:

Target Preparation: A high-resolution 3D structure of the target protein (e.g., A₁ adenosine receptor) is obtained from crystallographic data or generated via homology modeling.

Ligand Preparation: The 3D structure of the ligand (e.g., a derivative of this compound) is generated and its energy is minimized to achieve a stable conformation.

Docking Simulation: A computational algorithm systematically places the ligand into the active site of the protein in various orientations and conformations.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The pose with the best score is predicted as the most likely binding mode.

These studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For instance, docking of 2-chloropurine riboside derivatives with amino acid amides at the C6 position into the A₁AR binding site helped identify specific residues crucial for binding and agonist activity. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, enabling chemists to design new analogs with improved therapeutic potential.

Table 1: Illustrative Data from a Hypothetical Docking Study of a this compound Derivative

ParameterDescriptionFinding
Target ProteinThe biological macromolecule of interest.Adenosine A₁ Receptor (Human)
Binding Energy (kcal/mol)Estimated free energy of binding; more negative values indicate stronger binding.-8.5
Key Interacting ResiduesAmino acid residues in the active site forming significant bonds with the ligand.Asn254, His278, Thr270
Hydrogen BondsNumber and location of hydrogen bonds formed between the ligand and receptor.3 (with N7 of purine, amino group, and ribose hydroxyl)
Predicted ActivityThe functional effect predicted by the docking simulation.Partial Agonist

Advanced Synthetic Methodologies for Research Scale

The synthesis of this compound and its derivatives for research purposes increasingly relies on advanced methodologies that offer greater precision, efficiency, and insight into the compound's biological fate.

Isotopic Labeling (e.g., ³H/¹⁴C) for Metabolic Tracking

Isotopic labeling is a cornerstone technique in drug discovery and development for elucidating the absorption, distribution, metabolism, and excretion (ADME) of a compound. openmedscience.com By replacing one or more atoms of the molecule with their isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), researchers can track the molecule and its metabolites in biological systems with high sensitivity.

While specific studies detailing the ³H or ¹⁴C labeling of this compound for metabolic tracking are not prominently published, the methodology is standard for nucleoside analogs. wikipedia.org The process would involve:

Strategic Isotope Placement: The choice of labeling position is critical. The label should be placed on a metabolically stable part of the molecule to avoid premature loss of the radioactive signal. For this compound, this could involve labeling the purine ring or the ribose moiety.

Radiosynthesis: A synthetic route is developed to incorporate the isotope. For ¹⁴C-labeling, a precursor containing ¹⁴C, such as [¹⁴C]guanine, might be used in the synthesis. nih.gov For ³H-labeling, methods like catalytic reduction of a precursor with tritium gas are common. nih.gov

Metabolic Studies: The labeled compound is administered in preclinical models. Samples (e.g., blood, urine, tissues) are collected over time and analyzed using techniques like liquid scintillation counting and high-performance liquid chromatography (HPLC) with radiometric detection to quantify the parent compound and its metabolites. mdpi.comwayne.edu

This approach provides definitive data on the metabolic profile, clearance pathways, and potential for accumulation of the compound in specific tissues, which is required by regulatory agencies for new drug candidates. openmedscience.comnih.gov

Table 2: Comparison of Isotopes for Metabolic Labeling of Nucleoside Analogs

IsotopeHalf-LifeSpecific ActivityAdvantagesConsiderations
Carbon-14 (¹⁴C)~5,730 yearsLow (62.4 mCi/mmol)Metabolically stable when incorporated into the carbon skeleton. openmedscience.comLower sensitivity requires higher doses; complex multi-step synthesis often needed. nih.gov
Tritium (³H)~12.3 yearsHigh (28.8 Ci/mmol)High sensitivity allows for lower doses; often introduced in late-stage synthesis. mdpi.comPotential for isotopic exchange with protons in the biological environment can lead to signal loss. mdpi.com

Continuous Flow Chemistry

Continuous flow chemistry is emerging as a powerful alternative to traditional batch synthesis, particularly in the pharmaceutical industry. mt.comazolifesciences.com In this approach, reagents are pumped through a network of tubes or microreactors where the reaction occurs. While specific protocols for this compound are not widely documented, the synthesis of nucleoside analogs, in general, can greatly benefit from this technology. nih.gov

The advantages of continuous flow chemistry over batch processing are significant: contractpharma.comaurigeneservices.comhelgroup.com

Enhanced Safety: Small reaction volumes minimize the risks associated with hazardous reagents or highly exothermic reactions. azolifesciences.comcontractpharma.com

Precise Control: Key parameters like temperature, pressure, and reaction time (residence time) are controlled with high precision, leading to better reproducibility and higher yields. mt.com

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up large batch reactors. aurigeneservices.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Nucleoside Analogs

FeatureBatch SynthesisContinuous Flow Synthesis
Reaction ScaleLimited by vessel size; scale-up can be challenging.Easily scalable by extending run time or parallelization. aurigeneservices.com
SafetyHigher risk with large volumes of hazardous materials.Inherently safer due to small reactor volumes. azolifesciences.comcontractpharma.com
Process ControlDifficult to maintain uniform temperature and mixing.Precise control over temperature, pressure, and residence time. mt.com
Yield & PurityCan be variable due to lack of precise control.Often higher and more consistent yields and purity. aurigeneservices.com
FootprintRequires large reactors and significant plant space.Compact, smaller footprint. aurigeneservices.com

Q & A

Basic Research Questions

Q. What is the role of 2-amino-6-chloropurine riboside in synthetic chemistry?

  • This compound is a pivotal intermediate for synthesizing purine nucleoside derivatives. Its 6-chloro and 2-amino groups allow regioselective modifications, enabling access to compounds like 2,6-diaminopurine riboside (for LNA applications) or antiviral analogs. Key synthetic steps include hydrogenolysis (using Pd(OH)₂/C and ammonium formate) and protection strategies (e.g., N-(di-n-butylamino)methylene groups) to stabilize reactive sites during oligonucleotide synthesis .

Q. What are common derivatives synthesized from this compound?

  • Major derivatives include:

  • 2,6-Diaminopurine riboside : Produced via ammonia treatment under controlled pressure/temperature (65% yield) or azide reduction .
  • Fluorinated analogs : Synthesized using 3’-fluorinated ribosides and DBU/trimethylsilyl triflate conditions (78–85% yield) for cancer cell line studies .
  • Alkoxyadenosine analogs : Generated via diazotization-dediazoniation reactions with isoamyl nitrite and alcohols (e.g., methanol) .

Q. What are the critical steps in its synthetic pathways?

  • Hydrogenolysis : Pearlman’s catalyst (Pd(OH)₂/C) reduces the 6-chloro group while preserving the 2-amino group .
  • Protection strategies : N-(di-n-butylamino)methylene groups protect exocyclic amines, enabling mild deprotection (NH₃/MeOH) for sensitive oligonucleotides .
  • Deprotection : 40% methylamine at 60–65°C removes benzoyl groups but risks side reactions; acetyl protection is preferred for stability .

Advanced Research Questions

Q. How do reaction conditions impact the synthesis of 2,6-diaminopurine riboside?

  • Ammonia vs. azide routes :

  • Ammonia : Requires pressurized conditions (saturated NH₃/MeOH, 0°C) to avoid 6-O-methyl byproducts. Yields drop if temperature exceeds 25°C .
  • Azide : Converts 6-chloro to 6-azido intermediates before reduction. Avoids pressure dependency but introduces handling risks with azides .
    • Optimal method : Ammonia is preferred for scalability (65% yield), while azide routes suit small-scale, low-pressure setups .

Q. What challenges arise in synthesizing fluorescent probes from this compound?

  • Regioselective modifications : The 2-amino group reacts preferentially with aldehydes (e.g., BrCH₂CHO) to form fluorescent N²,N³-ε-adenine derivatives. However, competing reactions at the 6-chloro site require stoichiometric control (e.g., NaSMe in DMSO at 60°C) .
  • Deprotection efficiency : Acetyl-protected probes deprotect cleanly with NH₃/EtOH, whereas benzoyl groups require harsh conditions (40% methylamine), risking fluorophore degradation .

Q. How can enzymatic synthesis improve yield compared to chemical methods?

  • Biocatalytic deamination : Arthrobacter salmonicida cells catalyze this compound synthesis at 60°C with 75% yield, avoiding toxic reagents. Key parameters include pH 7.0, uridine as a co-substrate, and 200 rpm agitation .
  • Advantages : Higher selectivity and reduced purification steps vs. chemical routes (e.g., SNAr reactions requiring Pd catalysts) .

Q. What analytical methods validate structural integrity during derivatization?

  • HPLC-MS : Monitors reaction progress (e.g., 6-chloro to 6-azido conversion) and detects byproducts like 6-O-methyl derivatives .
  • ¹H/¹³C NMR : Confirms regioselectivity in alkoxyadenosine analogs (e.g., 2-methoxy vs. 6-methoxy shifts) .
  • X-ray crystallography : Resolves ambiguities in chiral N⁶-benzyladenine derivatives synthesized from this compound .

Q. How does this compound enhance bacterial histidine kinase inhibition?

  • Mechanistic insights : The 6-chloro group stabilizes binding to conserved Asp411 in histidine kinases via H-bonding, while the 2-amino group avoids steric clashes. Docking studies show IC₅₀ = 118 μM for 2-amino-6-chloropurine vs. 1.4 mM for its riboside, highlighting ribose-induced conformational penalties .
  • Design principles : Prioritize chloro substituents at C6 and minimal bulk at C2 for kinase selectivity .

Methodological Considerations

  • Protecting group selection : Use acetyl over benzoyl for amino protection to enable mild deprotection (NH₃/MeOH, 0°C) and reduce oligonucleotide degradation .
  • Scale-up synthesis : Hydrogenolysis with Pearlman’s catalyst achieves 33% overall yield in six steps, but enzymatic routes offer greener alternatives .
  • Stability testing : Monitor hydrolytic degradation of 6-chloro derivatives under basic conditions (pH >8.0) using accelerated stability protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloropurine riboside
Reactant of Route 2
2-Amino-6-chloropurine riboside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.